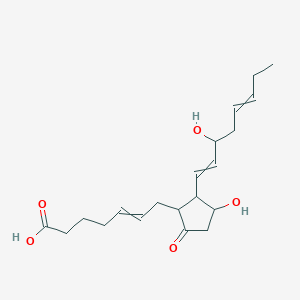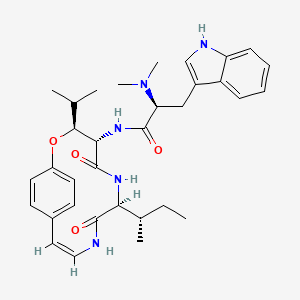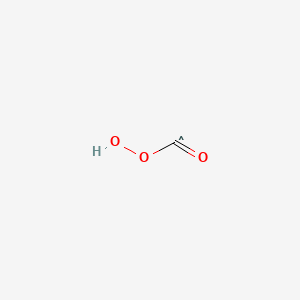
Isocordoin
Descripción general
Descripción
Isocordoin is a naturally occurring chalcone, a type of flavonoid, which is isolated from various plant species. Chalcones are known for their diverse biological activities, and this compound is no exception. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-oomycete properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isocordoin can be synthesized through various methods. One efficient synthesis involves the creation of 4′-oxyalkyl-isocordoin analogues. The structures of these analogues are confirmed using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry . The synthesis typically involves the coupling of products from the shikimic and mevalonic acid pathways, facilitated by prenyl transferase enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques, ensuring the purity and yield of the compound are optimized for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: Isocordoin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chalcone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert this compound into dihydrothis compound, which may exhibit different biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Oxyalkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Oxyalkylated analogues of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules.
Industry: Potential use in developing new anti-infective agents and agrochemicals.
Mecanismo De Acción
Isocordoin exerts its effects through various molecular mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: It competes with type II estrogen binding sites, inhibiting cell proliferation in ovarian cancer cells.
Anti-oomycete: It disrupts the cell membrane integrity of oomycetes, leading to their inhibition.
Comparación Con Compuestos Similares
Isocordoin is unique among chalcones due to its specific biological activities and structural features. Similar compounds include:
Xanthohumol: Another chalcone with anti-cancer properties.
Flavokawain: Known for its anti-inflammatory and anti-cancer activities.
Licochalcone: Exhibits anti-microbial and anti-inflammatory properties.
This compound stands out due to its potent anti-oomycete activity and its ability to inhibit cancer cell proliferation through unique molecular mechanisms .
Propiedades
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-14(2)8-10-16-19(22)13-11-17(20(16)23)18(21)12-9-15-6-4-3-5-7-15/h3-9,11-13,22-23H,10H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWSUSAPRACBZ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-05-5, 51619-57-9 | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052601055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


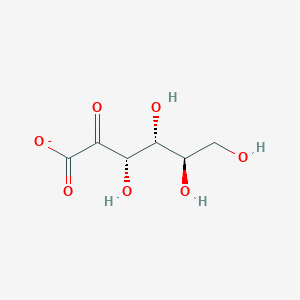




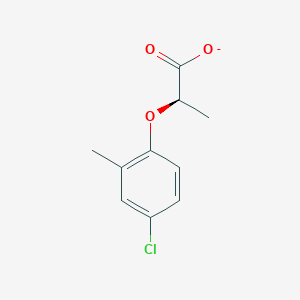

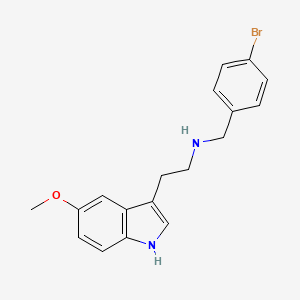
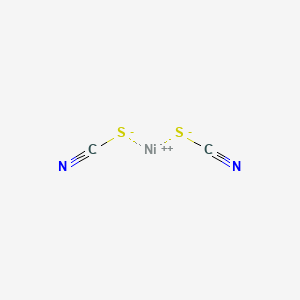
![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)
